molecular formula C4H4NO4S- B10753192 6-Methyl-2,2-dioxooxathiazin-4-olate

6-Methyl-2,2-dioxooxathiazin-4-olate

Cat. No.: B10753192
M. Wt: 162.15 g/mol
InChI Key: YGCFIWIQZPHFLU-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,2-dioxooxathiazin-4-olate involves the reaction of acetoacetic acid with amidosulfonic acid, followed by cyclization and neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and dried to obtain the desired form of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,2-dioxooxathiazin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different sulfonic acid derivatives, while reduction can lead to the formation of various reduced forms of the compound .

Scientific Research Applications

6-Methyl-2,2-dioxooxathiazin-4-olate has numerous applications in scientific research, including:

    Chemistry: It is used as a model compound in studies of sweetener chemistry and stability.

    Biology: Research on its effects on metabolic pathways and its interaction with biological molecules.

    Medicine: Investigations into its potential health effects and safety as a food additive.

    Industry: Its use in the development of new sweeteners and food products.

Mechanism of Action

The mechanism of action of 6-Methyl-2,2-dioxooxathiazin-4-olate involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors involved in taste perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,2-dioxooxathiazin-4-olate is unique due to its high stability under heat and acidic conditions, making it suitable for a wide range of applications. Unlike some other sweeteners, it does not break down during cooking or storage, maintaining its sweetness and effectiveness .

Properties

Molecular Formula

C4H4NO4S-

Molecular Weight

162.15 g/mol

IUPAC Name

6-methyl-2,2-dioxooxathiazin-4-olate

InChI

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1

InChI Key

YGCFIWIQZPHFLU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NS(=O)(=O)O1)[O-]

physical_description

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose

solubility

Very soluble in water, very slightly soluble in ethanol

Origin of Product

United States

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